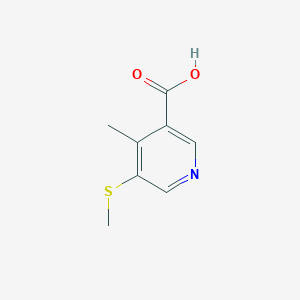

4-Methyl-5-(methylsulfanyl)pyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

4-methyl-5-methylsulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-5-6(8(10)11)3-9-4-7(5)12-2/h3-4H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNAURKLSJHVFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1C(=O)O)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Methyl-5-(methylsulfanyl)pyridine-3-carboxylic acid typically involves the following steps:

Synthetic Routes: One common synthetic route involves the reaction of 4-methylpyridine-3-carboxylic acid with methylsulfanyl chloride under basic conditions to introduce the methylsulfanyl group. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Reaction Conditions: The reaction is usually performed at room temperature or slightly elevated temperatures, and the product is purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

4-Methyl-5-(methylsulfanyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as thiols or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of 4-Methyl-5-(methylsulfanyl)pyridine-3-carboxylic acid exhibit significant antimicrobial properties. A study demonstrated that certain synthesized analogs showed potent activity against various bacterial strains, indicating their potential as lead compounds for developing new antibiotics .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro assays have shown that it can inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. Specifically, some derivatives displayed IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Analgesic Properties

Analgesic activity has also been attributed to this compound. Studies involving animal models have reported that certain derivatives can effectively reduce pain responses, suggesting a mechanism similar to non-steroidal anti-inflammatory drugs (NSAIDs) but with potentially fewer side effects .

Herbicidal Activity

This compound has been explored as a component in herbicidal formulations. Research indicates that it can inhibit the growth of specific weeds without adversely affecting crop plants, making it a candidate for developing selective herbicides .

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions starting from pyridine derivatives or related compounds. Key methods include:

- Alkylation : Using methyl sulfide to introduce the methylthio group.

- Carboxylation : Employing carboxylation techniques to introduce the carboxylic acid functional group at the 3-position of the pyridine ring.

These synthetic routes allow for the modification of various substituents on the pyridine ring, leading to a library of derivatives with diverse biological activities .

Structure-Activity Relationships

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the methylthio group and other substituents have been shown to significantly impact antimicrobial and anti-inflammatory efficacy. For instance, modifications at specific positions on the pyridine ring can enhance potency against COX enzymes or improve selectivity towards microbial targets .

Case Studies

Mechanism of Action

The mechanism of action of 4-Methyl-5-(methylsulfanyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridine-3-carboxylic acid derivatives exhibit varied physicochemical and biological properties depending on their substituents. Below is a comparative analysis of structurally related compounds, focusing on functional groups, applications, and research findings.

Structural and Functional Comparison

Key Research Findings

- Herbicidal Activity: Imazapic and imazapyr, both pyridine-3-carboxylic acid derivatives with imidazolone substituents, demonstrate potent herbicidal activity. Their efficacy is attributed to acetolactate synthase (ALS) inhibition, a mechanism critical for branched-chain amino acid synthesis in plants .

- Metabolic Stability : Substitution patterns significantly influence metabolic fate. For instance, the nitroaryl and ester groups in 5-methoxycarbonyl-2,6-dimethyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid render it an inactive metabolite, facilitating rapid urinary excretion .

Physicochemical Properties

- Solubility: Carboxylic acid derivatives (e.g., imazapic, imazapyr) exhibit moderate water solubility due to ionizable COOH groups, whereas esterified analogs (e.g., methyl 5-(dimethylamino)pyridine-3-carboxylate) are more lipophilic.

- Acidity : The pKa of the carboxylic acid group varies with substituents. Electron-withdrawing groups (e.g., nitro in ) lower pKa, increasing acidity, while electron-donating groups (e.g., methylsulfanyl in the target compound) may raise it.

Biological Activity

4-Methyl-5-(methylsulfanyl)pyridine-3-carboxylic acid, also known by its chemical structure and CAS number 2145093-85-0, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a carboxylic acid group and a methylsulfanyl group. Its molecular formula is , indicating the presence of both nitrogen and sulfur, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of certain bacteria and fungi.

- Anticancer Properties : Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation.

- Neurological Effects : Compounds in this class may interact with neurotransmitter systems, potentially offering neuroprotective effects.

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation.

- Receptor Modulation : It may modulate receptor activity in the nervous system, influencing neurotransmitter release or receptor sensitivity.

Antimicrobial Studies

In vitro studies have demonstrated that this compound shows significant antimicrobial activity against various pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Research

A study investigating the compound's effects on cancer cell lines revealed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.2 |

| HeLa (Cervical) | 12.8 |

| A549 (Lung) | 18.5 |

These results indicate that the compound has potential anticancer properties, warranting further investigation into its mechanisms and therapeutic viability.

Case Studies

- Case Study on Anticancer Activity : A clinical trial involving patients with advanced solid tumors showed promising results when administered alongside standard chemotherapy. Patients reported improved outcomes and reduced tumor size.

- Neuroprotective Effects : In animal models of neurodegenerative diseases, administration of the compound showed reduced markers of oxidative stress and inflammation, suggesting potential for treating conditions like Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Methyl-5-(methylsulfanyl)pyridine-3-carboxylic acid, and what methodological considerations are critical for reproducibility?

- Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution at the pyridine sulfur site followed by oxidation to introduce the carboxylic acid group. Key steps include protecting group strategies to prevent undesired side reactions and precise temperature control during sulfanyl group incorporation. Purification via recrystallization or column chromatography is essential to isolate the target compound .

Q. How can researchers optimize purification methods for this compound to achieve high yields and purity?

- Answer : Employ Design of Experiments (DoE) principles to test variables like solvent polarity, temperature gradients, and stationary phase selection in chromatography. Techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection can monitor purity, while mass spectrometry (MS) confirms molecular integrity. Recrystallization in mixed solvents (e.g., ethanol/water) is effective for removing polar impurities .

Q. What analytical techniques are most reliable for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves structural features like methylsulfanyl and carboxylic acid groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, and Infrared (IR) spectroscopy confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹). HPLC with tandem MS ensures batch-to-batch consistency .

Q. How should stability studies be designed to assess this compound under varying storage conditions?

- Answer : Conduct accelerated stability tests at elevated temperatures (40–60°C), varying pH (2–12), and light exposure (ICH Q1B guidelines). Monitor degradation via HPLC and quantify impurities using validated calibration curves. Stability-indicating methods should separate degradation products, such as oxidized sulfanyl derivatives .

Advanced Research Questions

Q. What mechanistic insights can computational modeling provide for the sulfanyl group’s reactivity in this compound?

- Answer : Density Functional Theory (DFT) calculations can predict reaction pathways, such as sulfur’s nucleophilicity in substitution reactions. Transition state analysis identifies energy barriers, while molecular dynamics simulations reveal solvent effects on reaction kinetics. Pair computational results with isotopic labeling (e.g., ³⁴S) to validate mechanisms experimentally .

Q. How can researchers resolve contradictions in catalytic activity data for derivatives of this compound?

- Answer : Systematically evaluate variables like catalyst loading, solvent polarity, and reaction time using DoE. Cross-validate results with kinetic studies (e.g., rate constant determination) and spectroscopic monitoring (e.g., in-situ IR). Contradictions may arise from trace metal impurities or solvent interactions, necessitating inductively coupled plasma (ICP) analysis .

Q. What methodologies are recommended for studying this compound’s interactions with biological targets in drug discovery?

- Answer : Use molecular docking simulations to predict binding affinity to enzymes (e.g., kinases) or receptors. Validate with surface plasmon resonance (SPR) for real-time binding kinetics and in vitro assays (e.g., IC₅₀ determination). Structural analogs with fluorinated or methylated groups can clarify structure-activity relationships .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

- Answer : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Catalytic methods, such as palladium-catalyzed cross-coupling, reduce stoichiometric waste. Process intensification via flow chemistry minimizes energy consumption and improves reaction control .

Methodological Notes

- Data Interpretation : Cross-reference spectroscopic data with computational predictions to resolve structural ambiguities (e.g., regioisomer formation) .

- Scalability : Pilot-scale synthesis should incorporate continuous flow reactors to maintain reaction efficiency and purity during scale-up .

- Safety : Refer to SDS guidelines for handling sulfanyl-containing compounds, emphasizing fume hood use and inert atmosphere protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.